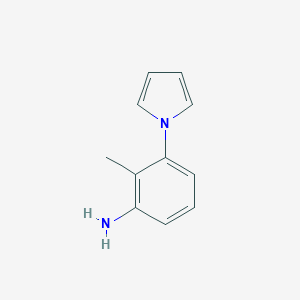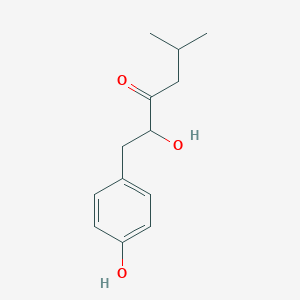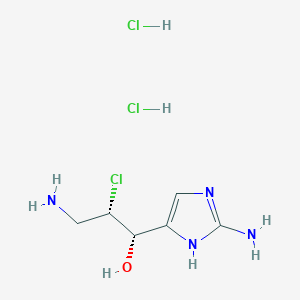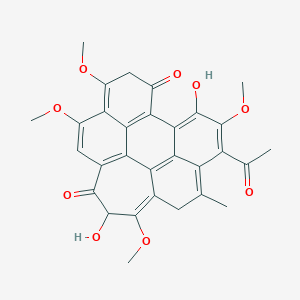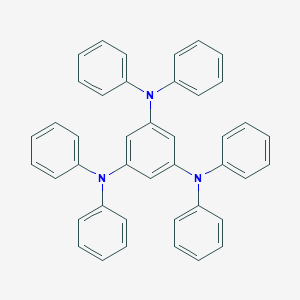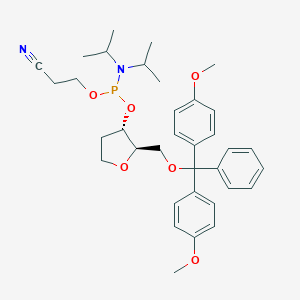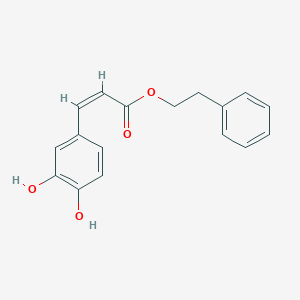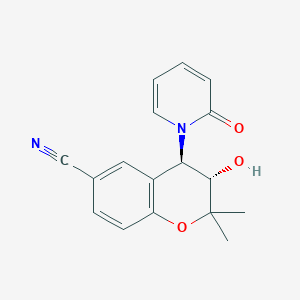
Emakalim
Vue d'ensemble
Description
Molecular Structure Analysis
Emakalim has a molecular formula of C17H16N2O3 . Its average mass is 296.320 Da and its monoisotopic mass is 296.116089 Da .Physical And Chemical Properties Analysis
Emakalim has a molecular formula of C17H16N2O3 . Its average mass is 296.320 Da and its monoisotopic mass is 296.116089 Da . For more detailed physical and chemical properties, please refer to a reliable chemical database or consult a chemistry expert.Applications De Recherche Scientifique
Experimental Medicine and Health Behavior Change
Emakalim's relevance in experimental medicine (EM) can be linked to its role in health behavior change. EM emphasizes experimental tests of targets or mechanisms of change, focusing on identifying and validating targets that promote behavior change. Research in this area aims to determine effective strategies for promoting behavior change in various circumstances, a context where Emakalim's functions might be pertinent (Sheeran, Klein, & Rothman, 2017).
Environmental Science and Sustainability
Emakalim's applications extend to environmental science and sustainability. It could be utilized in studies addressing climate change and sustainable environmental practices. Understanding its impact on environmental health and sustainability is crucial, especially in the context of the Fourth Industrial Revolution (4IR) and its implications for sustainable environmental applications (Proceedings of the 3rd International Conference on Science and Technology Applications in Climate Change, 2019).
Educational Research
In educational contexts, Emakalim might be considered in research exploring science attitudes and learning methods. Contextual teaching and learning models, which could potentially incorporate Emakalim, have been shown to improve science attitudes in students, suggesting its relevance in educational research (Widarwati, Rintayati, & Chumdari, 2018).
Experimental Modal Analysis
Emakalim could be relevant in experimental modal analysis (EMA), a method used to study the dynamic properties of structures under vibrational excitation. In EMA, non-contact methods are advantageous, especially when targets are sensitive to damage or contamination. Emakalim's properties could be significant in advancing the methodology and applications of EMA (Farshidi, Trieu, Park, & Freiheit, 2010).
Synthesis and Vasorelaxant Activity Research
In the field of vasorelaxant activity research, Emakalim is directly studied. Its properties and effects have been compared with novel benzopyran-4-thiourea derivatives in the context of seeking more potent and selective potassium channel openers. This research contributes to understanding Emakalim's potential applications in medical and pharmacological sciences (Huang Wen-long, 2007).
Orientations Futures
The future directions of Emakalim are not clear from the search results. As its global highest R&D status is now discontinued , it may not be under active development. For the most accurate and up-to-date information, please refer to recent scientific literature or contact relevant pharmaceutical companies.
Propriétés
IUPAC Name |
(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyridin-1-yl)-3,4-dihydrochromene-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-17(2)16(21)15(19-8-4-3-5-14(19)20)12-9-11(10-18)6-7-13(12)22-17/h3-9,15-16,21H,1-2H3/t15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSFHQSHXRMPLJ-CVEARBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Emakalim | |
CAS RN |
129729-66-4 | |
| Record name | Emakalim [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129729664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMAKALIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1ZL87F3PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



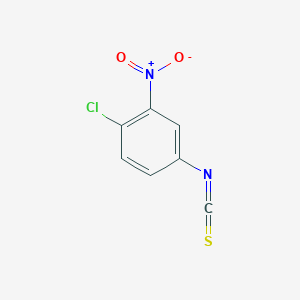
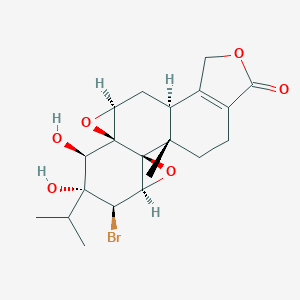
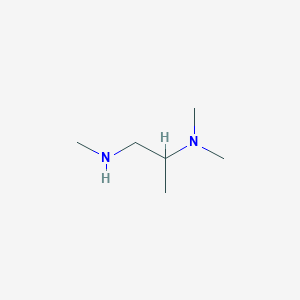
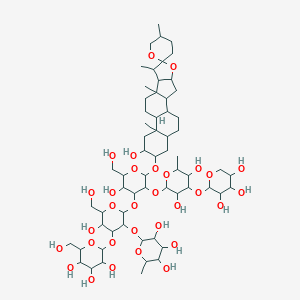
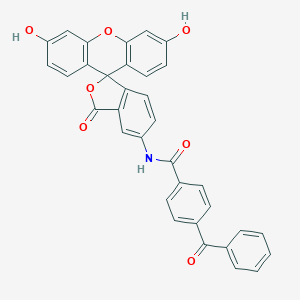
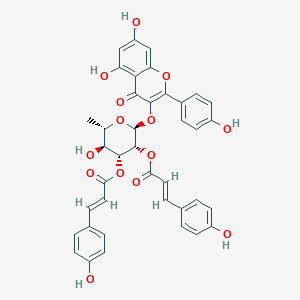
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
